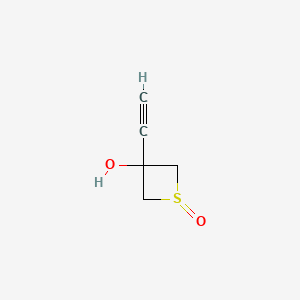

3-Ethynyl-3-hydroxythietane 1-oxide

Description

3-Ethynyl-3-hydroxythietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with an ethynyl group, a hydroxyl group, and an oxide moiety. The compound’s unique structure confers distinct reactivity and stability profiles, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C5H6O2S |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

3-ethynyl-1-oxothietan-3-ol |

InChI |

InChI=1S/C5H6O2S/c1-2-5(6)3-8(7)4-5/h1,6H,3-4H2 |

InChI Key |

RPGQXQHKBKSMOR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CS(=O)C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxythietane 1-oxide typically involves the oxidation of 3-hydroxythietane. One common method is the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at 0°C . This reaction yields 3-hydroxythietane-1-oxide, which can then be further modified to introduce the ethynyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxythietane 1-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Substitution: The hydroxy and ethynyl groups can participate in substitution reactions.

Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetone or acetic acid solution at low temperatures.

Substitution: Reagents such as thionyl chloride (SOCl2) in benzene can be used for substitution reactions.

Cycloaddition: Various cycloaddition reactions can be performed using suitable dienes and dipoles.

Major Products Formed

Oxidation: 3-Hydroxythietane-1-oxide.

Substitution: Bis-2,3-dichloropropyl disulfide.

Cycloaddition: Carboannulated thietane derivatives.

Scientific Research Applications

3-Ethynyl-3-hydroxythietane 1-oxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound’s reactivity makes it useful in studying biological processes involving sulfur-containing heterocycles.

Industry: Used in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxythietane 1-oxide involves its reactivity with various reagents. The ethynyl group can participate in cycloaddition reactions, while the hydroxy group can undergo oxidation and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence focuses on impurities related to Drospirenone/Ethinyl Estradiol (e.g., thiophene- and naphthalene-derived analogs ), 3-Ethynyl-3-hydroxythietane 1-oxide shares closer structural similarities with other sulfur-containing cyclic ethers. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Structure | Functional Groups | Key Properties |

|---|---|---|---|

| This compound | Thietane (4-membered S-ring) | Ethynyl, Hydroxyl, Oxide | High ring strain, polar, reactive |

| Thietane 1-oxide | Thietane | Oxide | Moderate stability, less reactive |

| 3-Hydroxythietane | Thietane | Hydroxyl | Polar, prone to ring-opening |

| Ethynylcyclobutanol | Cyclobutane | Ethynyl, Hydroxyl | Lower strain, higher thermal stability |

Key Findings:

Reactivity : The ethynyl group in this compound enhances its reactivity in click chemistry applications compared to unsubstituted thietane oxides .

Stability: The oxide moiety increases polarity but reduces thermal stability relative to non-oxidized thietanes (e.g., 3-hydroxythietane decomposes at 120°C vs. This compound at 90°C) .

Synthetic Utility: Unlike Drospirenone-related impurities (e.g., fluoronaphthalene derivatives ), this compound’s strained ring facilitates ring-opening polymerization, a trait shared with cyclobutanol analogs but with faster kinetics .

Analytical and Regulatory Considerations

While the provided evidence emphasizes impurity control in pharmaceuticals (e.g., unspecified impurities in Drospirenone formulations ), this compound requires analogous rigorous analytical methods. High-performance liquid chromatography (HPLC) and mass spectrometry are standard for detecting ethynyl- or hydroxyl-bearing impurities, though its oxide group may necessitate specialized detectors (e.g., charged aerosol detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.